tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 869852-13-1
VCID: VC2571111
InChI: InChI=1S/C20H28BNO4/c1-13-14-11-9-10-12-15(14)22(17(23)24-18(2,3)4)16(13)21-25-19(5,6)20(7,8)26-21/h9-12H,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2C(=O)OC(C)(C)C)C
Molecular Formula: C20H28BNO4
Molecular Weight: 357.3 g/mol

tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

CAS No.: 869852-13-1

Cat. No.: VC2571111

Molecular Formula: C20H28BNO4

Molecular Weight: 357.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate - 869852-13-1

Specification

CAS No. 869852-13-1
Molecular Formula C20H28BNO4
Molecular Weight 357.3 g/mol
IUPAC Name tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Standard InChI InChI=1S/C20H28BNO4/c1-13-14-11-9-10-12-15(14)22(17(23)24-18(2,3)4)16(13)21-25-19(5,6)20(7,8)26-21/h9-12H,1-8H3
Standard InChI Key XYUZBXNCRMPFHN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2C(=O)OC(C)(C)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2C(=O)OC(C)(C)C)C

Introduction

Chemical Structure and Properties

tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate features a complex molecular architecture consisting of multiple functional groups. The compound contains an indole core structure (a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring), with several key modifications:

  • A tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen (N1)

  • A methyl substituent at the C3 position of the indole

  • A boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, commonly known as a pinacol boronate) at the C2 position

Physical and Chemical Properties

PropertyValue
Molecular FormulaC20H28BNO4
Molecular Weight357.26 g/mol
AppearanceTypically a colorless to pale yellow solid
Storage ConditionsUnder inert atmosphere at 2-8°C
Typical Purity≥97%
CAS Number869852-13-1

The presence of the boronate ester group makes this compound particularly valuable for cross-coupling reactions, while the protected indole scaffold serves as a foundation for various medicinal chemistry applications.

Synthesis Methods

The synthesis of tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps with carefully controlled reaction conditions.

General Synthetic Pathway

Based on synthetic routes of similar compounds, the preparation generally follows these key steps:

  • Formation of the indole core, often through Fischer indole synthesis (reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions)

  • Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group

  • Introduction of the boronate ester group via a borylation reaction

Borylation Reaction Conditions

Drawing from reaction conditions used for structurally similar compounds, the borylation step typically employs palladium-catalyzed cross-coupling reactions with bis(pinacolato)diboron :

ReagentsConditionsCatalyst SystemBaseYield
Bis(pinacolato)diboron80°C, 16h, inert atmospherePdCl₂(dppf)₂·CH₂Cl₂ with dppfPotassium acetate79-90%
Bis(pinacolato)diboron80°C, 3h, degassed conditionsPdCl₂(dppf)₂·CH₂Cl₂ with dppfPotassium acetate~89%

The reaction is typically conducted in 1,4-dioxane as the solvent, with careful exclusion of oxygen through degassing or inert gas atmosphere to prevent catalyst deactivation .

Biological Activity

tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate and related indole derivatives have attracted considerable interest in medicinal chemistry due to their diverse biological activities.

Anticancer Activity

Research indicates that indole derivatives, particularly those containing boronate functionalities, exhibit significant anticancer properties. The unique structure of this compound may enhance its ability to interact with biological targets relevant to cancer progression.

Antimicrobial Properties

Compounds containing indole structures often demonstrate antimicrobial activity against various pathogens. The specific structural features of this compound, including the boronate ester, may contribute to potential antimicrobial efficacy.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through multiple mechanisms:

  • Hydrogen bonding interactions via the indole N-H (after deprotection)

  • π-π stacking interactions through the aromatic indole system

  • Covalent bond formation through the reactive boronate group with nucleophilic residues in proteins

  • Hydrophobic interactions via the tert-butyl and tetramethyl groups

Applications in Organic Synthesis

This compound serves as a valuable synthetic intermediate due to its unique structural features that enable diverse chemical transformations.

Cross-Coupling Reactions

The presence of the boronate ester makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Functionalization Opportunities

The compound offers multiple sites for further functionalization:

PositionPossible Transformations
Boronate (C2)Cross-coupling (Suzuki), oxidation to alcohol, amination
Methyl group (C3)Oxidation, halogenation, deprotonation/alkylation
Boc group (N1)Deprotection, replacement with other protecting groups
Indole C4-C7Further electrophilic substitution reactions

Reaction Examples

When used in Suzuki coupling reactions, the following conditions have shown good results for similar compounds :

Electrophile PartnerCatalystBaseSolventTemperatureYield Range
Aryl halidesPd(PPh₃)₄K₂CO₃DMF/H₂O80-100°C75-85%
Vinyl halidesPd(dppf)Cl₂K₃PO₄THF/H₂O60-70°C70-80%

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific applications.

Key Structural Elements

  • The indole core provides a scaffold recognized by numerous biological targets

  • The boronate ester serves as a reactive handle for synthetic transformations and can interact with specific biological nucleophiles

  • The methyl group at C3 influences the electronic properties of the indole system

  • The Boc protecting group prevents undesired reactions at the indole nitrogen during synthetic manipulations

Comparison with Related Compounds

Several structurally related compounds provide insight into the properties and applications of the target molecule:

CompoundStructural DifferenceEffect on Properties/Activity
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylateBoronate at C5 vs. C2; no C3 methylDifferent coupling reactivity; altered electronic distribution
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylateDifferent core structureDistinct 3D shape and binding properties

Research Applications

The unique properties of tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate make it valuable in various research contexts.

Medicinal Chemistry Applications

In medicinal chemistry, this compound and its derivatives have been investigated for:

  • Development of kinase inhibitors

  • Creation of receptor modulators

  • Design of enzyme inhibitors with potential therapeutic applications

Synthetic Methodology Development

The compound has contributed to advances in synthetic organic chemistry through:

  • Optimization of borylation conditions for heterocyclic systems

  • Development of stereoselective cross-coupling methodologies

  • Exploration of sequential functionalization strategies for complex molecule synthesis

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